molecular formula C9H6ClIO B11836952 6-Chloro-7-iodo-2,3-dihydroinden-1-one

6-Chloro-7-iodo-2,3-dihydroinden-1-one

Cat. No.: B11836952
M. Wt: 292.50 g/mol
InChI Key: VXYLOMGPTVOKCW-UHFFFAOYSA-N
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Description

6-Chloro-7-iodo-2,3-dihydroinden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of chlorine and iodine substituents on the indanone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-iodo-2,3-dihydroinden-1-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2,3-dihydroinden-1-one. The process can be summarized as follows:

    Halogenation: The starting material, 2,3-dihydroinden-1-one, undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like silver trifluoroacetate to introduce the iodine atom at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Derivatives with various functional groups replacing chlorine or iodine.

    Oxidation: Indenone derivatives with additional oxygen functionalities.

    Reduction: Indanol derivatives with hydroxyl groups.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

6-Chloro-7-iodo-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-7-iodo-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2,3-dihydroinden-1-one
  • 7-Iodo-2,3-dihydroinden-1-one
  • 6,7-Dichloro-2,3-dihydroinden-1-one

Uniqueness

6-Chloro-7-iodo-2,3-dihydroinden-1-one is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can provide distinct properties compared to compounds with only one type of halogen substituent.

Properties

Molecular Formula

C9H6ClIO

Molecular Weight

292.50 g/mol

IUPAC Name

6-chloro-7-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6ClIO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2

InChI Key

VXYLOMGPTVOKCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2I)Cl

Origin of Product

United States

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